Cas no 871254-61-4 (2,4-Dichloropyrimidine-5-carbaldehyde)

2,4-Dichloropyrimidine-5-carbaldehyde is a versatile heterocyclic building block widely used in pharmaceutical and agrochemical synthesis. Its key advantages include a reactive aldehyde group and two chlorine substituents, which facilitate further functionalization through nucleophilic substitution or condensation reactions. The compound serves as a valuable intermediate in the preparation of pyrimidine derivatives, enabling the development of biologically active molecules. Its high purity and stability under standard conditions make it suitable for precise synthetic applications. Researchers favor this compound for its efficiency in constructing complex molecular frameworks, particularly in medicinal chemistry for drug discovery and development. Proper handling and storage are recommended to maintain its reactivity.
2,4-Dichloropyrimidine-5-carbaldehyde structure
871254-61-4 structure
商品名:2,4-Dichloropyrimidine-5-carbaldehyde
CAS番号:871254-61-4
MF:C5H2Cl2N2O
メガワット:176.988178730011
MDL:MFCD11112096
CID:719283
PubChem ID:18983168

2,4-Dichloropyrimidine-5-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 2,4-Dichloropyrimidine-5-carbaldehyde
    • 2,4-Dichloro-5-pyrimidinecarboxaldehyde
    • 2,4-DICHLORO-PYRIMIDINE-5-CARBALDEHYDE
    • 2,4-Dichloropyrimidine-5-Carboxaldehyde
    • 4-phenyl-5-(trifluoroMethyl)thiophene-2-carbaldehyde
    • 5-Pyrimidinecarboxaldehyde, 2,4-dichloro-
    • 2,4-dichloro-5-formylpyrimidine
    • 5-Pyrimidinecarboxaldehyde,2,4-dichloro-
    • PubChem22001
    • MTIXQNKVUJSOQH-UHFFFAOYSA-N
    • PB16366
    • SY003013
    • ST1140949
    • AB00361
    • 2,4-Dichloro-5-pyrimidinecarboxaldehyde (ACI)
    • AKOS006282741
    • DB-019919
    • CS-D0296
    • EN300-71645
    • MFCD11112096
    • 871254-61-4
    • AS-42011
    • SCHEMBL342595
    • DTXSID60597108
    • MDL: MFCD11112096
    • インチ: 1S/C5H2Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H
    • InChIKey: MTIXQNKVUJSOQH-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(Cl)=NC(Cl)=NC=1

計算された属性

  • せいみつぶんしりょう: 175.95400
  • どういたいしつりょう: 175.954
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 42.8

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.6±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 294℃ at 760 mmHg
  • フラッシュポイント: 131.6℃
  • 屈折率: 1.616
  • PSA: 42.85000
  • LogP: 1.59590

2,4-Dichloropyrimidine-5-carbaldehyde セキュリティ情報

2,4-Dichloropyrimidine-5-carbaldehyde 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2,4-Dichloropyrimidine-5-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0990556-10g
2,4-dichloropyrimidine-5-carbaldehyde
871254-61-4 95%
10g
$500 2024-08-02
Enamine
EN300-71645-2.5g
2,4-dichloropyrimidine-5-carbaldehyde
871254-61-4
2.5g
$266.0 2023-02-12
TRC
D436285-10000mg
2,4-Dichloro-5-pyrimidinecarboxaldehyde
871254-61-4
10g
$1832.00 2023-05-18
Enamine
EN300-71645-0.05g
2,4-dichloropyrimidine-5-carbaldehyde
871254-61-4
0.05g
$36.0 2023-02-12
Enamine
EN300-71645-0.25g
2,4-dichloropyrimidine-5-carbaldehyde
871254-61-4
0.25g
$76.0 2023-02-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120213-1G
2,4-dichloropyrimidine-5-carbaldehyde
871254-61-4 97%
1g
¥ 237.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120213-50G
2,4-dichloropyrimidine-5-carbaldehyde
871254-61-4 97%
50g
¥ 5,794.00 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SK557-50mg
2,4-Dichloropyrimidine-5-carbaldehyde
871254-61-4 98%
50mg
71.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SK557-5g
2,4-Dichloropyrimidine-5-carbaldehyde
871254-61-4 98%
5g
2705.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SK557-1g
2,4-Dichloropyrimidine-5-carbaldehyde
871254-61-4 98%
1g
608.0CNY 2021-08-04

2,4-Dichloropyrimidine-5-carbaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 -78 °C; 12 h, -42 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Discovery of novel dual extracellular regulated protein kinases (ERK) and phosphoinositide 3-kinase (PI3K) inhibitors as a promising strategy for cancer therapy
Zhang, Lingzhi; et al, Molecules, 2020, 25(23),

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -78 °C; 20 min, -78 °C
1.2 -78 °C; 10 min, -78 °C
1.3 Reagents: Sodium bisulfate Solvents: Water ;  -78 °C
リファレンス
Lewis Basicity Modulation of N-Heterocycles: A Key for Successful Cross-Metathesis
Lafaye, Kevin; et al, Organic Letters, 2014, 16(19), 4972-4975

2,4-Dichloropyrimidine-5-carbaldehyde Raw materials

2,4-Dichloropyrimidine-5-carbaldehyde Preparation Products

2,4-Dichloropyrimidine-5-carbaldehyde 関連文献

2,4-Dichloropyrimidine-5-carbaldehydeに関する追加情報

Professional Introduction to 2,4-Dichloropyrimidine-5-carbaldehyde (CAS No. 871254-61-4)

2,4-Dichloropyrimidine-5-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 871254-61-4, is a significant intermediate in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, characterized by its dichloropyrimidine core structure and aldehyde functional group, has garnered considerable attention due to its versatile reactivity and potential applications in drug discovery and material science.

The molecular structure of 2,4-Dichloropyrimidine-5-carbaldehyde consists of a pyrimidine ring substituted with two chlorine atoms at the 2- and 4-positions, and an aldehyde group at the 5-position. This unique configuration imparts distinct chemical properties that make it a valuable building block for synthesizing more complex molecules. The presence of both chloro and aldehyde substituents allows for diverse functionalization pathways, enabling chemists to tailor the compound for specific applications.

In recent years, 2,4-Dichloropyrimidine-5-carbaldehyde has been extensively studied for its role in the development of novel pharmaceuticals. Its structural features are particularly relevant in the synthesis of antiviral and anticancer agents. The pyrimidine scaffold is a common motif in many biologically active compounds, and modifications at the 2-, 4-, and 5-positions can significantly influence pharmacological activity. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes involved in viral replication and tumor growth.

One of the most compelling aspects of 2,4-Dichloropyrimidine-5-carbaldehyde is its utility as a precursor in cross-coupling reactions. These reactions are fundamental in organic synthesis, allowing for the formation of carbon-carbon bonds that are essential for constructing complex molecular architectures. The aldehyde group at the 5-position can participate in condensation reactions with various nucleophiles, while the chloro substituents can be selectively displaced using palladium-catalyzed reactions. This dual reactivity makes it an indispensable tool for medicinal chemists seeking to develop new drug candidates.

Recent advancements in synthetic methodologies have further highlighted the importance of 2,4-Dichloropyrimidine-5-carbaldehyde. For example, transition-metal-catalyzed C-H activation techniques have enabled more efficient and selective functionalization of the pyrimidine ring. These methods have opened up new avenues for constructing heterocyclic compounds with tailored properties. Additionally, computational chemistry approaches have been employed to predict and optimize reaction pathways involving this intermediate, enhancing both efficiency and yield.

The agrochemical sector has also benefited from the use of 2,4-Dichloropyrimidine-5-carbaldehyde. Its derivatives have been explored as potential herbicides and fungicides due to their ability to interact with biological targets in plants. By modifying the substituents on the pyrimidine ring, researchers can fine-tune the activity of these compounds against specific pests or pathogens. This has led to the development of more effective and environmentally friendly agricultural solutions.

In conclusion, 2,4-Dichloropyrimidine-5-carbaldehyde (CAS No. 871254-61-4) represents a cornerstone in modern chemical synthesis. Its unique structural features and reactivity make it a versatile intermediate with broad applications across pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new synthetic strategies and applications, this compound will undoubtedly remain a key player in advancing chemical innovation.

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